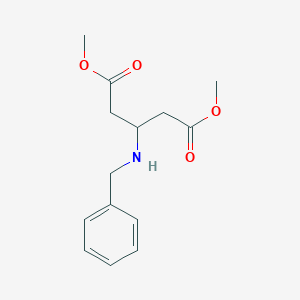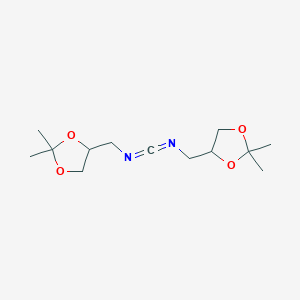
1,3-ビス(2,2-ジメチル-1,3-ジオキソラン-4-イルメチル)カルボジイミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is a synthetic organic compound with the molecular formula C13H24N2O5 It is characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a central carbodiimide moiety
科学的研究の応用
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a carbodiimide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced purification techniques to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the carbodiimide moiety.
Substitution: The dioxolane groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dioxolane groups, while reduction may result in the formation of amines or other reduced products.
作用機序
The mechanism of action of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide involves its interaction with molecular targets through its carbodiimide moiety. This interaction can lead to the formation of covalent bonds with nucleophilic groups in target molecules, resulting in the modification of their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methylurea: This compound has a similar structure but contains a urea moiety instead of a carbodiimide group.
2,2-Dimethyl-1,3-dioxolan-4-methanol: A related compound that serves as a precursor in the synthesis of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide.
Uniqueness
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is unique due to its specific combination of dioxolane groups and a carbodiimide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
InChI |
InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHYLFZGYIBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408982 |
Source


|
| Record name | BDDC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159390-26-8 |
Source


|
| Record name | BDDC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) a desirable reagent for peptide coupling compared to other carbodiimides?
A1: Unlike other commonly used carbodiimides like EDC, DIC, and DCC, BDDC offers a cleaner and more efficient reaction profile for peptide coupling. [, ] This is because the byproduct formed during the reaction with BDDC is a urea derivative that is readily soluble in most organic solvents, simplifying purification steps. [, ] In contrast, the urea byproducts from other carbodiimides are often poorly soluble, making their removal challenging. [, ] This improved solubility profile makes BDDC particularly advantageous for large-scale peptide synthesis and applications requiring high purity levels.
Q2: Can you elaborate on the applications of BDDC beyond peptide coupling and the benefits it offers in those contexts?
A2: Besides peptide coupling, BDDC proves valuable for esterification and dehydration reactions. [] Notably, BDDC readily reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reagent specifically designed for mild and efficient tert-butyl ester formation. [] This reaction, unlike those with other carbodiimides, proceeds cleanly and quantitatively, offering a reliable route to tert-butyl esters, which are often employed as protecting groups in organic synthesis. []
Q3: Are there any safety considerations specific to working with BDDC in a laboratory setting?
A3: Yes, similar to many carbodiimides, BDDC is considered a potential sensitizer and necessitates careful handling. [, ] Direct skin contact should be avoided, and appropriate personal protective equipment, including gloves, goggles, and a lab coat, is mandatory. [, ] It's crucial to work in a well-ventilated fume hood as a precautionary measure. Additionally, BDDC exhibits flammability and should be kept away from open flames or sparks. [, ] Long-term storage of BDDC is not advised due to its susceptibility to decomposition upon exposure to air and moisture at room temperature. [, ] For optimal stability, storage under an inert atmosphere like argon or nitrogen at 0°C is recommended. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
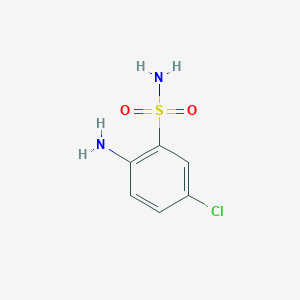
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)

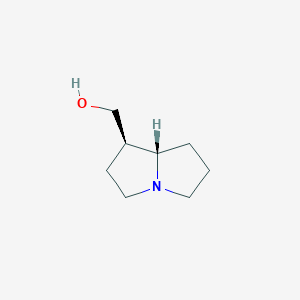
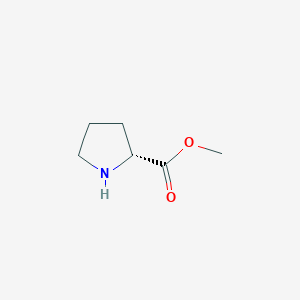
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
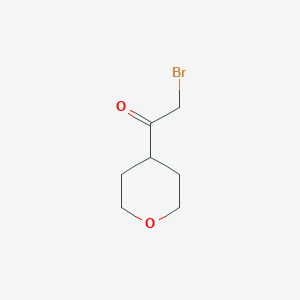
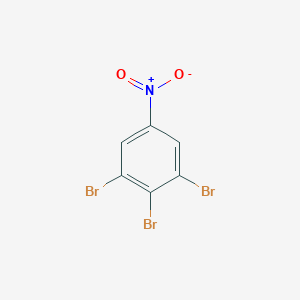
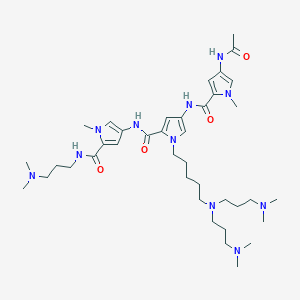
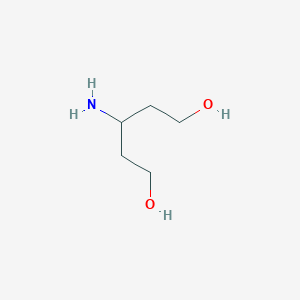
![3-[(Phenylmethyl)amino]-1,5-pentanediol](/img/structure/B129646.png)
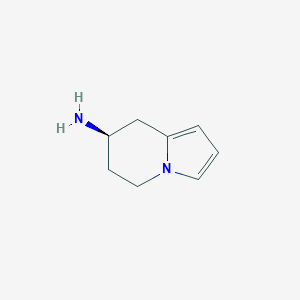
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
